

# Navigating the New Research Landscape: A Comparative Guide to Texas Senate Bill 17

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Austin, TX – The passage of Texas Senate Bill 17 (SB 17), which prohibits diversity, equity, and inclusion (DEI) offices and initiatives at public institutions of higher education, has introduced a significant shift in the operational and cultural landscape of academic research in the state. This guide offers researchers, scientists, and drug development professionals a comprehensive comparison of the research environment before and after the implementation of SB 17, providing expert opinions, data-driven insights, and detailed guidance for navigating this new terrain.

Effective January 1, 2024, SB 17 mandates the cessation of all DEI-related activities to maintain state funding.[1] While the bill includes explicit exemptions for "scholarly research" and "creative work," the lack of precise definitions within the legislation has created uncertainty within the scientific community.[2] University systems have issued guidance to interpret these exemptions, aiming to ensure the continuation of vital research while adhering to the new law. [3][4]

## The Shifting Dynamics of Research Post-SB 17

The core of SB 17's impact on the research community lies in the prohibition of DEI offices and mandatory DEI training.[5] This has led to the closure of university centers and the termination of staff who previously supported DEI initiatives. For researchers, this translates to a tangible loss of institutional resources that fostered a diverse and inclusive research environment.

Expert opinions, particularly from the Texas chapter of the American Association of University Professors (AAUP), warn of a potential "chilling effect" on academic freedom. There is concern that the ambiguity of the law and the fear of non-compliance may lead to self-censorship, with researchers avoiding topics related to race, equity, and other areas that might be perceived as falling under the umbrella of DEI.

A significant concern for the research community is the potential impact on federal and private grant funding. The Texas AAUP estimates that approximately \$1.5 billion per year in grants that require DEI components could be at risk. While university guidance suggests that grant applications can still be successful by highlighting support for first-generation, low-income, or underserved student populations without explicit DEI language, the long-term competitiveness of Texas institutions for such funding remains a key question.

## **Quantitative Insights: The Emerging Impact of SB 17**

While comprehensive long-term data on the effects of SB 17 is still being collected, initial reports and analyses provide a preliminary picture of the shifting landscape.

Metric	Pre-SB 17 Environment	Post-SB 17 Environment (Projected/Observed)	Source
Federal and Private Grant Funding with DEI Components	Texas institutions were fully competitive for all federal and private grants, including those with explicit DEI requirements.	An estimated \$1.5 billion per year in grant funding is potentially at risk for Texas institutions.	
Faculty Engagement in DEI-Related Research and Discussion	Faculty openly engaged in research and classroom discussions on topics of race, equity, and inclusion.	A survey indicates that approximately 44% of students report not learning about race from anyone on campus, suggesting a potential chilling effect on faculty.	
Institutional Support for Underrepresented Researchers	Universities maintained dedicated DEI offices and staff to support researchers from diverse backgrounds.	DEI offices have been closed, and staff terminated, leading to a loss of institutional support structures.	

The Texas Higher Education Coordinating Board is mandated to conduct a biennial study on the impact of SB 17 on various student success metrics, which will provide more concrete data in the future.

## Navigating Research in a Post-SB 17 World: A Protocol for Scientists

Researchers in Texas must now operate within a new framework of compliance. The following protocol, based on guidance from Texas university systems, outlines key considerations for continuing research activities:

#### Grant Proposals:

- **Focus on Broadly Defined Needs:** When addressing grant requirements for broader impacts, frame proposals around support for "first-generation college students, low-income students, or underserved student populations" rather than using explicit DEI terminology.
- **Emphasize Research Merit:** The core of any grant application should remain the scientific merit and innovation of the proposed research.
- **Certify Compliance:** Institutions can provide a statement certifying compliance with state and federal non-discrimination laws as part of the grant application.

#### Research Topics and Dissemination:

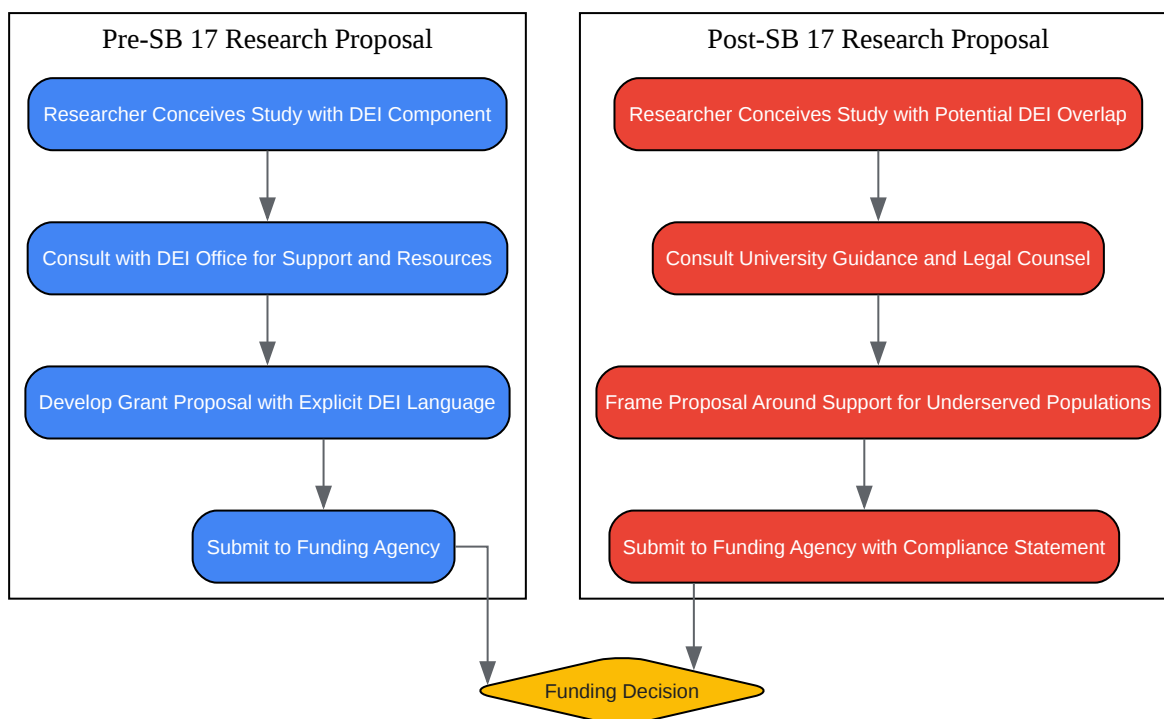
- **Scholarly Research Exemption:** Continue to pursue research on all topics, including those related to DEI, under the protection of the "scholarly research" exemption.
- **Data Collection:** The collection of data on race, ethnicity, and other demographic factors for research purposes is permissible.
- **Publication and Presentation:** The dissemination of research findings, including through publications and conference presentations, is not restricted by SB 17.

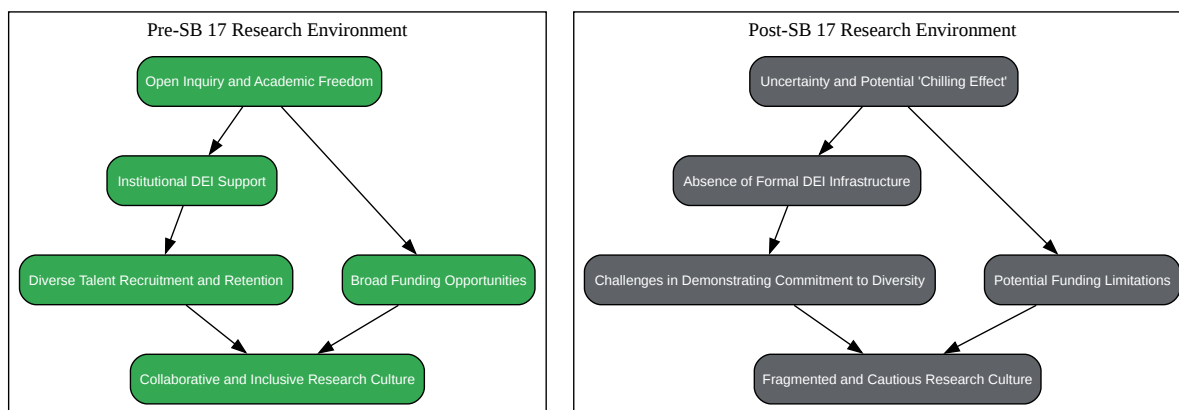
#### Collaboration and Institutional Environment:

- **Student Organizations:** Student-led organizations, which can provide a sense of community and support for researchers from various backgrounds, are not impacted by SB 17.
- **Seek Legal Counsel:** For specific questions regarding compliance, researchers should consult with their institution's legal counsel.

## Visualizing the Impact: Workflows and Environmental Shifts

The following diagrams illustrate the altered landscape for researchers in Texas.





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